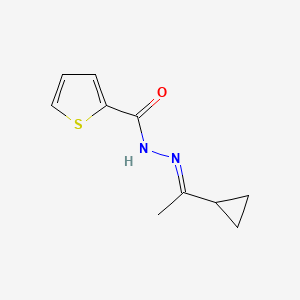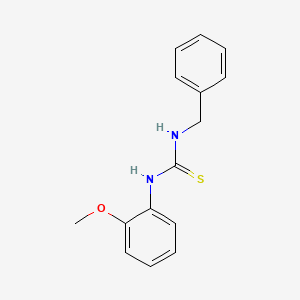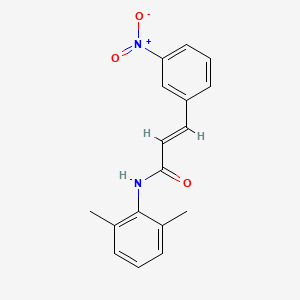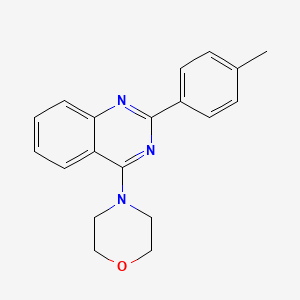![molecular formula C18H21NO4 B5764567 N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine, commonly known as HCEB, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. HCEB is a derivative of the endocannabinoid anandamide and has been shown to exhibit anti-inflammatory and neuroprotective properties. In
Mechanism of Action
The exact mechanism of action of HCEB is not fully understood. However, it is believed to work by modulating the endocannabinoid system. HCEB is a derivative of anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the body. HCEB is thought to work by binding to these receptors and modulating their activity, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
HCEB has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce oxidative stress and the production of reactive oxygen species. In animal models, HCEB has been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using HCEB in lab experiments is its specificity. HCEB is a selective modulator of the endocannabinoid system, which means that it only affects certain receptors in the body. This specificity makes it an ideal compound for studying the endocannabinoid system and its role in various physiological processes.
However, one of the limitations of using HCEB in lab experiments is its cost and availability. HCEB is a relatively new compound, and its synthesis is complex and time-consuming. This makes it difficult for researchers to obtain large quantities of HCEB for use in experiments.
Future Directions
There are several future directions for research on HCEB. One area of research is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of HCEB and its effects on the endocannabinoid system.
Conclusion:
In conclusion, HCEB is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an ideal compound for studying the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
HCEB can be synthesized using a multi-step process. The first step involves the synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid, which is then coupled with beta-alanine using a coupling reagent like HATU or EDC. The resulting product is then purified using column chromatography to obtain HCEB in its pure form.
Scientific Research Applications
HCEB has been the subject of several scientific studies, and its potential therapeutic applications are being explored. One of the significant areas of research is its anti-inflammatory properties. HCEB has been shown to reduce inflammation in animal models of colitis and arthritis. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
Another area of research is the neuroprotective properties of HCEB. Studies have shown that HCEB protects neurons from oxidative stress and reduces the production of reactive oxygen species. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-16(21)9-13-19-17(22)15-6-4-14(5-7-15)8-12-18(23)10-2-1-3-11-18/h4-7,23H,1-3,9-11,13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAGHYAJHJXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
